Zijinlongine

Description

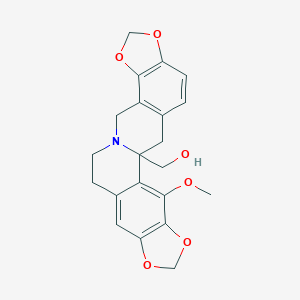

Zijinlongine is an isoquinoline alkaloid isolated from the whole plant of Dactylicapnos scandens (commonly known as "紫金龙" in traditional Chinese medicine). It has a molecular formula of C₂₁H₂₅NO₅ and a molecular weight of 371.43 g/mol . Physicochemical properties include a melting point of 198–200°C and a specific optical rotation of [α]D +23° (c=0.5, CHCl₃). Historically, it has been used for its analgesic and anti-inflammatory effects in folk medicine, though its mechanism of action remains understudied compared to structurally similar alkaloids.

Properties

CAS No. |

133086-83-6 |

|---|---|

Molecular Formula |

C21H21NO6 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(3-methoxy-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-1-yl)methanol |

InChI |

InChI=1S/C21H21NO6/c1-24-20-17-12(6-16-19(20)28-11-26-16)4-5-22-8-14-13(7-21(17,22)9-23)2-3-15-18(14)27-10-25-15/h2-3,6,23H,4-5,7-11H2,1H3 |

InChI Key |

HTDCXQCQZYTCTE-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=CC3=C1OCO3)CCN4C2(CC5=C(C4)C6=C(C=C5)OCO6)CO |

Canonical SMILES |

COC1=C2C(=CC3=C1OCO3)CCN4C2(CC5=C(C4)C6=C(C=C5)OCO6)CO |

Synonyms |

zijinlongine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Alkaloids

Zijinlongine belongs to a broader class of bioactive alkaloids, many of which share structural motifs but exhibit distinct functional properties. Below is a comparative analysis of key structural features:

Table 1: Structural and Physicochemical Properties of this compound and Analogous Alkaloids

| Compound | Source | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Optical Rotation [α]D | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | Dactylicapnos scandens | C₂₁H₂₅NO₅ | 371.43 | 198–200 | +23° (c=0.5, CHCl₃) | Isoquinoline core, methoxy groups |

| Trianthine | Triantha spp. | C₁₈H₂₁NO₃ | 299.37 | 185–187 | Not reported | Benzylisoquinoline |

| Dihydrolycorine | Lycoris radiata | C₁₆H₁₉NO₄ | 289.33 | 162–164 | Not reported | Phenanthridine backbone |

| Zeraconine | Zeravschania spp. (roots) | C₁₉H₂₇NO₃ | 317.43 | 172–174 | Not reported | Aporphine skeleton |

| Zetekitoxin AB | Panama poison frog beetle | C₄₅H₆₂N₈O₁₄S₂ | 1011.16 | 210–212 | Not reported | Polycyclic, sulfur-containing |

Key Observations :

- This compound’s isoquinoline core is shared with Trianthine and Zeraconine, but its additional methoxy groups may enhance lipid solubility and bioavailability .

- Zetekitoxin AB’s sulfur atoms and polycyclic structure contrast sharply with this compound’s simpler framework, likely contributing to its potent sodium channel-blocking activity .

Functional and Pharmacological Differences

Source and Extraction Contexts

This compound is extracted from the entire Dactylicapnos scandens plant, requiring ethanol-based maceration followed by chromatographic purification . In contrast:

- Trianthine : Isolated from Triantha spp. leaves via acid-base extraction.

- Zetekitoxin AB : Sourced from arthropods, necessitating complex bioassay-guided isolation.

Sustainability Challenges : Plant-derived alkaloids like this compound face supply limitations due to ecological and cultivation constraints, whereas synthetically accessible analogs (e.g., Zetekitoxin derivatives) are increasingly prioritized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.